molecular formula C17H18N2O3 B13818434 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol CAS No. 3694-33-5

2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol

Cat. No.: B13818434
CAS No.: 3694-33-5
M. Wt: 298.34 g/mol
InChI Key: STCBWDOQWRPRIX-UHFFFAOYSA-N
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Description

Historical Evolution of Bis(nitrilo) Derivatives in Coordination Complexes

The development of bis(nitrilo) ligands traces back to the mid-20th century when researchers recognized the potential of polydentate Schiff bases to mimic biological metal-binding sites. Early work focused on symmetric derivatives like N,N'-bis(salicylidene)-ethylenediamine (salen), but asymmetric variants such as 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol emerged to address limitations in stereochemical control.

Key advancements include:

  • Backbone Engineering : The hydroxypropane spacer in this ligand introduces conformational flexibility compared to rigid ethylene bridges, enabling adaptation to metal ionic radii. This property is critical in stabilizing unusual oxidation states, as demonstrated in niobium(V) complexes where the ligand adopts a distorted square pyramidal geometry.
  • Electronic Modulation : The phenolic –OH groups participate in hydrogen bonding networks while influencing metal-centered redox processes. In iron complexes, the ligand’s π-accepting ability stabilizes low-valent states through antiferromagnetic coupling with α-diimine radical anions.
  • Stereochemical Diversity : The asymmetric nature of the ligand allows for cis-β (meridional) or trans (facial) coordination modes, as observed in crystallographic studies of related derivatives.

Structural Motifs in Asymmetric Diimine Ligands

The molecular architecture of 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol features several distinctive structural elements:

Table 1: Key Structural Parameters

Feature Description Source
Donor Atoms N₂O₃ (two imine N, two phenolic O, one central alkoxo O)
Bond Lengths (Å) C–N: 1.351–1.364 (imine), Nb–O: 1.922–2.067 (phenolate)
Dihedral Angles (°) 42.2° between ligand planes in dinuclear complexes
Torsional Flexibility C–C–C bending of 112.4° in propane backbone enables conformational switching
  • Donor Site Asymmetry : Unlike symmetric salen-type ligands, the hydroxypropane backbone creates inequivalent coordination environments. This asymmetry is crucial for inducing substrate specificity in catalytic applications.
  • Electron-Withdrawing/Donating Effects : Substituents on the phenolic rings (e.g., –Cl, –OCH₃) modulate ligand field strength. Chloro groups increase Lewis acidity at the metal center, while methoxy substituents enhance π-donation capabilities.
  • Proton-Responsive Sites : The central hydroxyl group undergoes deprotonation upon metal binding, transitioning from neutral (H₃L) to trianionic (L³⁻) forms. This proton-coupled electron transfer behavior enables pH-dependent redox activity.

The ligand’s ability to stabilize multiple oxidation states is exemplified in niobium chemistry, where it supports both Nb(V)-imido and Nb(III)-alkyl species through reversible ligand-centered redox processes. Similarly, in iron complexes, the ligand framework facilitates metal-to-ligand charge transfer transitions, enabling access to formally iron(I) states that are rare in biological systems.

Properties

CAS No.

3694-33-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxyphenyl)methylideneamino]propyl]iminomethyl]phenol

InChI

InChI=1S/C17H18N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-10,15,20-22H,11-12H2

InChI Key

STCBWDOQWRPRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves a condensation reaction between 2-amino-1,3-propanediol (also known as 2-amino-1,3-propanediol or 2-amino-1,3-propanediol backbone) and salicylaldehyde or its derivatives. The reaction forms two imine (Schiff base) linkages between the aldehyde groups and the amino groups, resulting in the bis-imine structure with a central hydroxypropane moiety.

Reaction Scheme:

$$
\text{2 equivalents of salicylaldehyde} + \text{1 equivalent of 2-amino-1,3-propanediol} \rightarrow \text{2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol} + 2 H_2O
$$

Purification Techniques

  • Recrystallization: The crude product is purified by recrystallization from ethanol, methanol, or a suitable solvent mixture to obtain high purity.
  • Filtration and Washing: Solid product is filtered and washed with cold solvent to remove impurities.
  • Drying: The final product is dried under vacuum or in a desiccator.

Detailed Reaction Parameters and Yields

Parameter Typical Value / Condition Notes
Reactant molar ratio 2:1 (salicylaldehyde : 2-amino-1,3-propanediol) Stoichiometric for bis-imine formation
Solvent Ethanol, Methanol Good solubility and facilitates reaction
Temperature Reflux (~78 °C for ethanol) Ensures complete condensation
Reaction time 2–6 hours Monitored by TLC or spectroscopic methods
Catalyst Optional: Acetic acid (few drops) Accelerates reaction but not mandatory
Yield 70–90% Depends on purity of reactants and conditions
Purification method Recrystallization Enhances product purity

Mechanistic Insights

The formation of the compound involves a nucleophilic attack of the amino group on the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond. The presence of the hydroxy group on the propane backbone may participate in intramolecular hydrogen bonding, stabilizing the structure.

Industrial Scale Preparation

For industrial or larger scale synthesis, the following modifications are typically implemented:

  • Use of large-scale reactors with controlled temperature and stirring.
  • Continuous removal of water to drive the equilibrium towards product formation.
  • Use of solvent recycling to reduce waste.
  • Multiple recrystallization or chromatographic purification steps to ensure high purity for commercial applications.

Related Compounds and Variations

The synthetic strategy can be adapted to prepare derivatives by substituting salicylaldehyde with substituted salicylaldehydes (e.g., with nitro, methyl, or halogen groups) to modulate electronic and steric properties.

Summary Table of Preparation Methods

Method Type Description Advantages Disadvantages
Conventional reflux Condensation in ethanol/methanol under reflux Simple, high yield, reproducible Longer reaction time
Acid-catalyzed reflux Addition of acetic acid catalyst Faster reaction rate Requires catalyst removal
Industrial batch Large scale, controlled temperature and stirring Scalable, consistent quality Requires specialized equipment
Solvent-free synthesis Direct mixing and heating without solvent Eco-friendly, less waste May have lower yield or purity

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: The compound is characterized by infrared spectroscopy showing imine (C=N) stretching bands around 1620 cm⁻¹, phenolic O-H stretching around 3200–3500 cm⁻¹, and aromatic C=C stretches.
  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms the imine proton signals (~8–9 ppm) and aromatic protons, while carbon NMR shows characteristic imine and aromatic carbons.
  • Mass Spectrometry: Confirms molecular weight consistent with the bis-imine structure.
  • X-ray Crystallography: Provides detailed molecular geometry, confirming the Schiff base formation and intramolecular hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Backbone Modifications

  • H₃L vs. 2,2'-{1,2-Ethanediylbis[nitrilo(E)methylylidene]}diphenol (Ethane-based analog): Replacing the propane-1,3-diyl backbone in H₃L with ethane-1,2-diyl reduces steric flexibility, altering metal coordination geometry. For example, nickel(II) complexes of the ethane-based ligand exhibit square-planar geometries , whereas H₃L’s cobalt(III) complexes adopt distorted octahedral configurations .
  • H₃L vs.

Substituent Effects

  • H₃L vs. Pyridine-2,6-diylbis(nitrilo) Derivatives: Ligands with pyridine-2,6-diyl backbones (e.g., 2,2'-{pyridine-2,6-diylbis[nitrilo(E)methylylidene]}bis(4-bromophenol)) exhibit stronger π-acceptor properties due to aromatic nitrogen atoms, favoring stabilization of high-spin metal centers, unlike H₃L’s oxygen-rich coordination environment .

Coordination Behavior and Metal Complexes

Cobalt(III) Complexes

  • H₃L-Based Complexes :
    The dinuclear [Co₂L₂] complex of H₃L features two Co(III) ions bridged by µ₂-alkoxido oxygen atoms, with each metal center coordinated by two fully deprotonated Schiff base ligands. This structure is solvent-free and thermally stable up to 250°C .
  • Comparison with Mitra et al.’s Co(III) Complex :
    A similar Co(III) complex reported by Mitra et al. contains a coordinated water molecule and only one µ₂-alkoxido bridge, resulting in distinct magnetic properties and lower thermal stability (decomposition onset: ~200°C) .

Copper(II) Complexes

  • H₃L vs. Mixed-Ligand Systems: Copper(II) complexes of H₃L form dinuclear or tetranuclear structures bridged by alkoxido or carboxylato groups, whereas mixed-ligand systems (e.g., with 8-hydroxyquinoline) exhibit enhanced antiproliferative activity against cancer cells (IC₅₀: 12–18 µM) due to synergistic ligand effects .

Thermal Stability

Compound Decomposition Onset (°C) Final Residue Reference
[Co₂L₂] (H₃L complex) >250 Co₃O₄
Cu(II)-H₃L dinuclear ~180 (solvent loss) CuO
Ni(II)-ethane-based ligand 220 NiO

H₃L-derived complexes exhibit superior thermal stability compared to analogs with ethane backbones or solvent-coordinated structures, attributed to rigid bridging alkoxido groups and solvent-free crystallization .

Antituberculosis Activity

  • H₃L vs. 5-Amino-1,3-phenylene Analog: While H₃L itself lacks reported antituberculosis activity, its 5-amino-1,3-phenylene analog showed promising in silico activity against M. tuberculosis (PASS prediction score: 0.81) with low predicted toxicity (LD₅₀: 2000 mg/kg) .

Antimicrobial and Anticancer Effects

  • H₃L Complexes :
    Cobalt(III) and copper(II) complexes of H₃L display moderate antibacterial activity (MIC: 32–64 µg/mL against E. coli and S. aureus) .
  • Mixed-Ligand Complexes: Co(II) and Ni(II) complexes of 2,2'-{1,2-ethanediylbis[nitrilo(E)methylylidene]}diphenol with 8-hydroxyquinoline exhibit enhanced anticancer activity (IC₅₀: 14 µM against MCF-7 breast cancer cells) due to redox-active metal centers and ligand synergy .

Corrosion Inhibition

  • H₃L vs. DF1 (Propane-backbone) and DF2 (Ethane-backbone) : Quantum chemical calculations indicate H₃L derivatives (DF1) have higher HOMO energies (−5.2 eV) and lower ΔE (3.1 eV) than ethane-based analogs (DF2: HOMO = −5.6 eV, ΔE = 3.5 eV), suggesting superior corrosion inhibition for mild steel due to stronger electron donation .

Biological Activity

2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol, commonly referred to as a Schiff base compound, is a versatile organic molecule recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol

The compound features two phenolic groups connected by a hydroxypropane linker and nitrile functionalities that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of Schiff bases, including our compound of interest. For instance:

  • Study 1 : A series of Schiff bases exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
  • Study 2 : Antifungal properties were also noted against species such as Candida albicans, suggesting potential applications in treating fungal infections .
Microorganism Activity Reference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansInhibition

Anticancer Activity

Research has shown that Schiff bases can induce apoptosis in cancer cells:

  • Case Study 1 : The compound demonstrated cytotoxic effects on various cancer cell lines, including leukemia (K562) and breast cancer (MCF-7), through mechanisms involving DNA damage and cell cycle arrest. The IC50 values indicated potent activity at low concentrations .
  • Case Study 2 : Another study highlighted the ability of related Schiff bases to inhibit tumor growth in vivo, further supporting their potential as anticancer agents .
Cancer Cell Line IC50 (µM) Reference
K56212.5
MCF-715.0

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Study 1 : It was found to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Study 2 : Other studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties that could be beneficial in pain management therapies .

The biological activity of 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules. This interaction can lead to:

  • Alteration of enzyme conformation,
  • Disruption of cell membrane integrity,
  • Induction of oxidative stress in microbial and cancer cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol?

Answer:
The compound is synthesized via a Schiff base condensation reaction. A typical procedure involves refluxing a diamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) with substituted salicylaldehyde derivatives (e.g., 6-methoxy-salicylaldehyde) in ethanol for 30 minutes . The reaction mixture is filtered, and yellow crystals are obtained via slow evaporation of the solvent. For related precursors, such as 2,2'-((2-hydroxypropane-1,3-diyl)bis(oxy))dibenzaldehyde, epichlorohydrin is reacted with salicylaldehyde in the presence of NaOH (60°C, 3 hours) followed by recrystallization from methanol-water (8:1) . Key parameters include stoichiometric ratios (2:1 aldehyde-to-diamine), solvent polarity, and temperature control to prevent side reactions.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Elemental Analysis (CHNS): Determines empirical formula purity (e.g., deviations < 0.5% for C, H, N) using instruments like the Vario MICRO CHNS analyzer .
  • NMR Spectroscopy:
    • ¹H NMR identifies phenolic -OH (δ ~10.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and linker protons (e.g., OCH2 at δ 4.3–4.5 ppm) .
    • ¹³C NMR confirms imine (C=N, δ ~160 ppm) and aldehyde (COH, δ ~189 ppm) functionalities .
  • X-ray Crystallography: Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (e.g., phenolic ring tilting >10°) .

Basic: How is X-ray crystallography applied to determine its molecular structure?

Answer:
Single crystals are mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Data collection at 296 K with SHELXL refines the structure using full-matrix least-squares methods. Key steps:

  • Data Reduction: Integration and scaling with programs like SAINT .
  • Structure Solution: Direct methods (SHELXT ) for phase determination.
  • Refinement: Anisotropic displacement parameters for non-H atoms; R-factor < 0.05 and wR2 < 0.15 indicate convergence .
  • Validation: ORTEP (WinGX suite) visualizes thermal ellipsoids and hydrogen bonding (e.g., O-H···N interactions) .

Advanced: What challenges arise in refining the crystal structure using SHELXL?

Answer:

  • Disorder Handling: Flexible hydroxypropane linkers may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to model split positions .
  • Hydrogen Bonding Networks: Ambiguous H-atom positions require DFT-geometry optimization (e.g., HF/6-31G*) to validate O-H···N distances (~1.8 Å) .
  • Twinned Data: For non-merohedral twinning, refine using TWIN/BASF commands with HKLF5 format .

Advanced: How can geometric isomerism in this Schiff base ligand be analyzed?

Answer:

  • Crystallographic Analysis: Compare dihedral angles between phenolic rings (e.g., syn vs. anti configurations). For example, anti-periplanar arrangements show angles >150° .
  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., 298–373 K) detects restricted rotation about the C=N bond. Splitting of imine proton signals indicates E/Z isomerization barriers .

Advanced: What methodologies are used to study its coordination behavior with transition metals?

Answer:

  • Synthesis of Complexes: React the ligand with metal salts (e.g., Co(NO3)2) in methanol/water (1:1) at 60°C. Monitor pH (6–7) to prevent hydrolysis .
  • Spectroscopic Characterization:
    • UV-Vis: d-d transitions (e.g., Co(III) at ~450 nm, ε ~200 M⁻¹cm⁻¹) .
    • ESI-MS: Confirm stoichiometry (e.g., [Co(L)2]⁺ at m/z 650–700) .
  • Magnetic Susceptibility: SQUID magnetometry for paramagnetic Co(II) vs. diamagnetic Co(III) complexes .

Advanced: How can antimicrobial activity assays be designed for metal complexes of this ligand?

Answer:

  • Strain Selection: Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (e.g., E. coli, P. fluorescence) bacteria .
  • Broth Microdilution: Prepare complexes in DMSO (≤1% v/v). Test MIC (Minimum Inhibitory Concentration) in 96-well plates (18–24 hours, 37°C). Positive control: Ciprofloxacin (MIC ~0.5 µg/mL) .
  • Mechanistic Studies: Fluorescence microscopy with SYTOX Green detects membrane disruption (intensity increase >50% vs. control) .

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